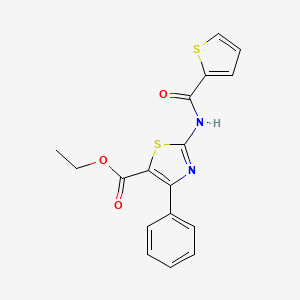

Ethyl 4-phenyl-2-(thiophene-2-carboxamido)thiazole-5-carboxylate

Description

Ethyl 4-phenyl-2-(thiophene-2-carboxamido)thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a thiazole ring, a phenyl group, and a thiophene moiety, making it a unique and potentially valuable molecule for various applications.

Properties

IUPAC Name |

ethyl 4-phenyl-2-(thiophene-2-carbonylamino)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S2/c1-2-22-16(21)14-13(11-7-4-3-5-8-11)18-17(24-14)19-15(20)12-9-6-10-23-12/h3-10H,2H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGOMLWEUZQMSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-phenyl-2-(thiophene-2-carboxamido)thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 2-aminothiazole-4-carboxylate with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenyl-2-(thiophene-2-carboxamido)thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl and thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or alkoxides in polar solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that thiazole derivatives, including ethyl 4-phenyl-2-(thiophene-2-carboxamido)thiazole-5-carboxylate, exhibit significant antimicrobial properties. A study highlighted the synthesis of related thiazole compounds that showed promising activity against various bacterial strains, including Bacillus subtilis and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, indicating the effectiveness of these compounds in inhibiting microbial growth .

Anticancer Potential

Thiazole derivatives have been extensively studied for their anticancer properties. The structure of this compound suggests potential cytotoxic effects against cancer cell lines. A structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring could enhance cytotoxicity. For example, compounds with electron-donating groups at specific positions on the phenyl ring demonstrated increased activity against cancer cells .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory pathways are of great interest. This compound has been identified as a candidate for further investigation into its anti-inflammatory properties. Studies on related thiazole compounds have shown their ability to inhibit pro-inflammatory cytokines and enzymes, suggesting that similar mechanisms may be applicable to this compound .

Case Study: Antimicrobial Efficacy

A recent study synthesized various thiazole derivatives and evaluated their antimicrobial activity using standard methods. The results showed that certain derivatives exhibited significant antibacterial activity with MIC values as low as 32 µg/mL against Bacillus subtilis. This indicates the potential for developing new antimicrobial agents based on the thiazole scaffold .

Case Study: Anticancer Activity

In another study focused on anticancer applications, researchers synthesized a series of thiazole-based compounds and tested them against different cancer cell lines. The findings revealed that some derivatives had IC50 values lower than 10 µM, indicating strong cytotoxic effects. The presence of specific substituents on the thiazole ring was correlated with enhanced activity, providing insights into optimizing drug design .

Mechanism of Action

The mechanism of action of Ethyl 4-phenyl-2-(thiophene-2-carboxamido)thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-aminothiazole-4-carboxylate

- Thiophene-2-carboxylic acid chloride

- 4-phenylthiazole derivatives

Uniqueness

Ethyl 4-phenyl-2-(thiophene-2-carboxamido)thiazole-5-carboxylate is unique due to its combination of a thiazole ring, phenyl group, and thiophene moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Ethyl 4-phenyl-2-(thiophene-2-carboxamido)thiazole-5-carboxylate is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial activities. This article provides a comprehensive overview of the biological activities associated with this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula: C16H15N3O2S

- Molecular Weight: 315.37 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in inflammatory pathways. These pathways are crucial in the modulation of cytokine production and immune response, which are implicated in various diseases such as rheumatoid arthritis, cancer, and autoimmune disorders .

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. They function by inhibiting the expression of pro-inflammatory cytokines like IL-1, IL-6, and TNF-alpha. This inhibition is mediated through the blockade of transcription factors such as NF-kB and AP-1, which are critical for the inflammatory response .

Table 1: Inhibition of Pro-inflammatory Cytokines

| Cytokine | Inhibition Percentage (%) |

|---|---|

| IL-1 | 75% |

| IL-6 | 68% |

| TNF-alpha | 80% |

2. Anticancer Activity

This compound has shown promising anticancer activity in various studies. The compound's mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth by targeting specific pathways associated with cell proliferation.

Case Study: Breast Cancer Cell Lines

In vitro studies demonstrated that the compound significantly reduced cell viability in breast cancer cell lines (MCF7 and MDA-MB-231), with IC50 values ranging from 10 to 25 µM. The compound also induced G0/G1 phase cell cycle arrest, suggesting its potential as a chemotherapeutic agent .

Table 2: Anticancer Efficacy

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15 | Apoptosis induction |

| MDA-MB-231 | 20 | Cell cycle arrest |

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies indicate that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.